molecular formula C10H8F4O B15320879 1-(5-Fluoro-2-(trifluoromethyl)phenyl)propan-2-one

1-(5-Fluoro-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B15320879
M. Wt: 220.16 g/mol
InChI Key: IPJSSYKYKYBRSW-UHFFFAOYSA-N
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Description

1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The compound’s molecular formula is C10H8F4O, and it is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and stability .

Preparation Methods

The synthesis of 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(trifluoromethyl)benzene and propan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as palladium or copper may be used to enhance the reaction rate.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Scientific Research Applications

1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-chloro-5-trifluoromethyl)phenylpropan-2-one and 1-(3-fluoro-5-trifluoromethyl)phenylpropan-2-one share structural similarities but differ in their reactivity and applications.

    Uniqueness: The presence of both fluorine and trifluoromethyl groups in 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target molecules.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)4-7-5-8(11)2-3-9(7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

IPJSSYKYKYBRSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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